N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-diethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-14(5-2)9-8-6-7-16-10(8)13-11(12-9)15-3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPAOQWSSUDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=CSC2=NC(=N1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Substitution Reactions: The diethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno or pyrimidine rings.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno or pyrimidine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula :
- CAS Number : 1883264-36-5
Its structure features a thieno[2,3-d]pyrimidine core, which is known for its biological activity. The presence of the methylsulfanyl group enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit antimicrobial properties. A study focused on various thieno[2,3-d]pyrimidine compounds revealed that modifications at certain positions significantly influence their antimicrobial effectiveness. N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine may share similar properties due to its structural analogies with other active compounds in this class .
Antipsychotic Activity
Compounds related to thieno[2,3-d]pyrimidines have been investigated for their potential as antipsychotic agents. For instance, N-substituted derivatives have shown selectivity for serotonin receptors, which is crucial in developing new antipsychotic drugs. The functional selectivity at the serotonin 5-HT2C receptor is particularly noteworthy, suggesting that this compound could be explored for similar therapeutic effects .
Data Table: Summary of Applications
Case Studies and Research Findings
- Antimicrobial Research : A study published in a peer-reviewed journal evaluated several thienopyrimidine derivatives for antimicrobial activity. The findings suggested that modifications in the sulfur-containing groups significantly enhanced efficacy against specific bacterial strains .
- Antipsychotic Mechanism : In another study focusing on serotonin receptor selectivity, compounds similar to this compound demonstrated promising results in animal models for reducing hyperactivity induced by amphetamines, indicating potential as a novel antipsychotic agent .
- Genetic Therapy Applications : Patents have been filed for compounds that modulate pre-mRNA splicing mechanisms. Although direct studies on this specific compound are lacking, its structural relevance suggests it could play a role in developing therapies targeting splicing-related disorders .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical Properties
Unique Features of the Target Compound
- Diethylamino Group: Compared to smaller substituents (e.g., cyclopropyl or methoxyethyl), the diethyl group may improve membrane permeability and prolong metabolic half-life .
- Methylsulfanyl Group : Unlike bulkier sulfur-containing substituents (e.g., phenylsulfanylmethyl), the methylsulfanyl group at position 2 may optimize steric interactions with enzymatic targets while maintaining electronic effects .
Biological Activity
N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources of research.
Chemical Structure and Properties
This compound (CAS No. 383146-91-6) features a thieno ring fused to a pyrimidine ring, with diethyl and methylsulfanyl substituents. Its molecular formula is and it has a molecular weight of 253.39 g/mol. The unique structural characteristics contribute to its distinct chemical and biological properties .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thieno Ring : Achieved through cyclization under acidic or basic conditions.
- Introduction of the Pyrimidine Ring : Accomplished via condensation reactions involving suitable amines and carbonyl compounds.
- Substitution Reactions : Involves nucleophilic substitution to introduce diethyl and methylsulfanyl groups .
Antiviral Activity
Research indicates that compounds similar to this compound show potential antiviral properties. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes or pathways .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. A study highlighted that thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxic effects on human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research suggests that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Study on Antiviral Activity : A series of thienopyrimidine derivatives were tested for their ability to inhibit the replication of viruses such as HIV and Hepatitis C. Results indicated that modifications in the structure significantly affected their efficacy, with certain analogues showing IC50 values in the nanomolar range .
- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and caspase activity assays .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4-amine | Lacks diethyl and methylsulfanyl groups | Limited activity |
| N,N-Diethyl-2-(methylsulfanyl)pyrimidin-4-amine | Lacks thieno ring | Reduced potency |
| N,N-Diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-ol | Contains hydroxyl group instead of amine | Altered activity profile |
This comparison illustrates the significance of structural components in determining biological efficacy.
Q & A
Q. What are the standard synthetic routes for N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach starts with a thieno[2,3-d]pyrimidine core, where the methylsulfanyl group is introduced via nucleophilic substitution or thiolation reactions. Key steps include:
- Step 1: Formation of the thienopyrimidine backbone using 2-aminothiophene derivatives cyclized with urea or formamide under high temperatures (180–200°C) .
- Step 2: Introduction of the methylsulfanyl group using methylthiolating agents (e.g., NaSMe or dimethyl disulfide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Diethylation at the 4-amine position via alkylation with diethyl sulfate or ethyl bromide in the presence of a base like NaH .
Critical Parameters: - Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
- Catalysts: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl substitutions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .
Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Assignments focus on aromatic protons (δ 7.0–8.5 ppm for thienopyrimidine), methylsulfanyl (δ 2.5–3.0 ppm), and diethylamine signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₂) .
- IR Spectroscopy: Peaks at 1650–1670 cm⁻¹ (C=N stretch) and 2550–2600 cm⁻¹ (S-CH₃) confirm functional groups .
- X-ray Crystallography: Resolves spatial arrangement, particularly the planarity of the thienopyrimidine ring and diethylamine conformation .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₃H₁₈N₃S₂ requires m/z 296.0952) .
Q. What in vitro assays are typically employed to screen its biological activity?
Methodological Answer:
- Anti-Cancer Activity: MTT assays (e.g., against MDA-MB-435 cells) assess cytotoxicity (IC₅₀ values). Tubulin polymerization inhibition is measured via fluorescence-based assays .
- Enzyme Inhibition: Kinase assays (e.g., EGFR or ErbB family) use recombinant enzymes and ATP-competitive substrates. IC₅₀ is determined using fluorescence polarization .
- Anti-Microbial Testing: Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation: Replace methylsulfanyl with bulkier thioethers (e.g., benzylthio) to enhance lipophilicity and target binding. Ethynyl groups at the 6-position improve covalent binding to kinases .
- Diethylamine Modification: Substitute with cyclic amines (e.g., piperidine) to modulate solubility and bioavailability. Use computational docking (AutoDock Vina) to predict interactions with target proteins (e.g., tubulin) .
- Bioisosteric Replacement: Replace thieno[2,3-d]pyrimidine with furo[2,3-d]pyrimidine to reduce metabolic instability .
Q. What strategies elucidate the mechanism of action against specific molecular targets?
Methodological Answer:
- Kinase Profiling: Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For EGFR inhibitors, measure autophosphorylation via Western blot .
- Covalent Binding Studies: LC-MS/MS detects adduct formation between ethynyl-substituted analogs and cysteine residues in kinases .
- Cellular Pathway Analysis: RNA sequencing or phosphoproteomics identifies downstream signaling perturbations (e.g., MAPK/ERK pathway inhibition) .
Q. How can researchers resolve discrepancies in reported biological efficacy across studies?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. Use reference compounds (e.g., paclitaxel for tubulin assays) .
- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient). Trace impurities (e.g., unreacted starting materials) may artifactually enhance/inhibit activity .
- Meta-Analysis: Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for differences in assay conditions (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
